molecular formula C24H25N3O5 B13735975 (3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide

(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide

Cat. No.: B13735975
M. Wt: 435.5 g/mol
InChI Key: RHKVTWOHZUDRRL-RBBKRZOGSA-N
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Description

(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide is a stereochemically defined small molecule featuring a tetrahydro-pyran core, a hydroxy group, a carboxamide moiety, and a 2-methyl-4-quinolinylmethoxybenzoyl substituent.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

(3R,4R)-N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide

InChI

InChI=1S/C24H25N3O5/c1-15-12-17(19-4-2-3-5-21(19)25-15)13-32-18-8-6-16(7-9-18)23(28)26-22-10-11-31-14-20(22)24(29)27-30/h2-9,12,20,22,30H,10-11,13-14H2,1H3,(H,26,28)(H,27,29)/t20-,22+/m0/s1

InChI Key

RHKVTWOHZUDRRL-RBBKRZOGSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)N[C@@H]4CCOC[C@@H]4C(=O)NO

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)NC4CCOCC4C(=O)NO

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydropyran Core

  • The tetrahydropyran ring is typically constructed via hydrogenation or reduction of a pyran or pyridine precursor. For example, pyridine derivatives are converted to their pyridinium salts by reaction with benzyl bromide, followed by reduction with sodium borohydride to yield tetrahydropyridine intermediates. Subsequent transformations yield the tetrahydropyran ring with desired stereochemistry.

  • Solvent choice impacts yield; acetonitrile (AcCN) has been reported to improve yields over methanol (MeOH) for quaternary salt preparation.

Installation of the N-Hydroxy Carboxamide Group

  • The N-hydroxy carboxamide moiety is introduced by hydroxylation of the carboxamide nitrogen. This step often involves selective oxidation or hydroxylamine derivatives to install the N-hydroxy group.

  • The stereochemistry at C3 is fixed during this step, often influenced by preceding stereochemical induction in the tetrahydropyran ring.

Attachment of the 4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino] Substituent

  • The 4-substituent is introduced via amide bond formation between the amino group on the tetrahydropyran ring and the benzoyl derivative bearing the 2-methyl-4-quinolinyl methoxy substituent.

  • The quinolinyl methoxy group is typically prepared by ether formation between 2-methyl-4-quinolinol and a suitable benzoyl chloride or activated ester derivative.

  • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters facilitate amide bond formation under mild conditions to preserve stereochemical integrity.

Stereochemical Considerations

  • The compound’s (3R,4R) relative stereochemistry is critical for its biological activity and is controlled through selective hydroxylation and ring closure steps.

  • Hydroxylation of double bonds in the piperidine or pyran ring intermediates yields trans stereochemistry, producing diastereomeric mixtures. Diastereomers are separated and characterized to isolate the (3R,4R) isomer.

  • Table 1 summarizes stereochemical outcomes from hydroxylation steps:

Intermediate Hydroxylation Site Stereochemistry Diastereomers Produced Notes
7a Double bond in ring trans 9a (3R,4R,2’R), 9a’ (3S,4S,2’R) 9a corresponds to target stereochemistry

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Michael-type reaction Sodium methoxide, benzhydrol Intermediate with benzhydryloxyethyl substituent Moderate (not complete) due to side products
2 Quaternary salt formation Benzyl bromide, solvent (AcCN) Pyridinium salt intermediate Improved yield in AcCN vs MeOH
3 Reduction Sodium borohydride Tetrahydropyridine intermediate Moderate to high
4 Hydroxylation Selective oxidation Introduction of N-hydroxy group and stereocenter Diastereomeric mixture
5 Amide bond formation Coupling reagents (e.g., EDC) Final compound with quinolinyl methoxybenzoyl substituent High, stereochemistry preserved

Data Table: Physicochemical and Identifiers of the Compound

Parameter Value/Description Source
Molecular Formula C24H25N3O5 PubChem
Molecular Weight 435.5 g/mol PubChem
IUPAC Name (3R,4R)-N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide PubChem
CAS Number 362487-78-3 PubChem
ChEMBL ID CHEMBL252893 PubChem
SMILES CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)N[C@@H]4CCOC[C@@H]4C(=O)NO PubChem

Research Findings and Notes

  • The synthesis of this compound has been documented in patent literature and peer-reviewed studies focusing on related tetrahydropyran derivatives with biological activity, including dopamine and norepinephrine transporter inhibition.

  • Side reactions such as self-condensation of benzhydrol and incomplete Michael-type reactions require careful stoichiometric control and purification strategies.

  • Solvent effects are notable, with acetonitrile improving yields in quaternary salt formation steps compared to methanol.

  • Diastereomeric mixtures formed during hydroxylation necessitate chromatographic separation and stereochemical characterization, often by NMR and chiral HPLC.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide, commonly referred to as a Mannich base, exhibits significant biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its complex structure, which contributes to its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C24H25N3O5
  • Molecular Weight : 435.4724 g/mol
  • CAS Number : 1006891-27-5

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of the quinoline moiety is particularly notable for its role in enhancing the compound's affinity for certain receptors and enzymes involved in disease pathways. Research indicates that the compound may inhibit specific enzymes linked to cancer proliferation and inflammation.

Biological Activities

  • Anticancer Activity
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon cancer cells and demonstrated significant potency.
    • The mechanism of action may involve the inhibition of DNA topoisomerases, leading to disrupted DNA replication in cancer cells.
  • Antibacterial Properties
    • The compound has also shown potential as an antibacterial agent. Its structural components allow it to penetrate bacterial membranes effectively, disrupting cellular functions.
    • In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects
    • Research suggests that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
    • It may exert its anti-inflammatory effects through the inhibition of specific signaling pathways involved in inflammation.

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the cytotoxicity of various Mannich bases, including this compound against human colon cancer cell lines. Results indicated that this compound exhibited a cytotoxicity range between 10 µM to 30 µM, significantly higher than standard chemotherapy agents like 5-fluorouracil .

Case Study 2: Antibacterial Activity

In a comparative study on antibacterial agents published in Journal of Antibiotics, this compound was tested against a panel of bacterial strains. The compound showed minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 15 µg/mL, indicating potent antibacterial activity .

Data Table

Biological ActivityAssessed Cell Line / BacteriaIC50 / MIC (µM)Reference
AnticancerHuman Colon Cancer Cells10 - 30
AntibacterialStaphylococcus aureus5
Anti-inflammatoryMurine Macrophage CellsN/A

Comparison with Similar Compounds

Key Observations:

Core Ring Systems: The target compound’s tetrahydro-pyran (6-membered oxygen-containing ring) offers rigidity compared to the 7-membered azepine in and the 5-membered pyrrole in . This affects conformational flexibility and binding pocket compatibility.

Substituent Effects: The 2-methyl-4-quinolinyl group in the target compound provides a bulkier aromatic system compared to the isoquinolinyl group in or the indolyl group in . Quinoline’s nitrogen atom may enhance interactions with metal ions or π-π stacking in hydrophobic pockets. The 4-fluorophenylmethoxybenzoyl group in introduces fluorine, which can improve lipophilicity and membrane permeability compared to the target’s quinolinylmethoxybenzoyl group.

Stereochemistry :

  • Both the target compound and share (3R,4R) configurations, suggesting a conserved spatial arrangement critical for activity. In contrast, uses (4R,5R), which may orient substituents differently in 3D space.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural comparisons suggest:

  • The hydroxy group may enhance hydrogen bonding with targets like metalloenzymes or kinases, similar to hydroxamic acid-containing inhibitors.
  • The quinolinyl moiety could improve binding to hydrophobic pockets in targets like kinase ATP-binding sites, as seen in quinoline-based kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the critical functional groups in (3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide, and how do they influence reactivity or biological activity?

  • The compound contains:

  • A hydroxyamide group (N-hydroxy-carboxamide), which may act as a metal-binding moiety or participate in hydrogen bonding.
  • A tetrahydro-2H-pyran ring with stereospecific (3R,4R) configuration, influencing spatial interactions with biological targets.
  • A quinolinylmethoxybenzoyl moiety, providing aromatic stacking potential and hydrophobic interactions.
    • These groups collectively affect solubility, target binding (e.g., enzymes or receptors), and metabolic stability. For example, the hydroxyamide group is often associated with inhibition of metalloenzymes like matrix metalloproteinases (MMPs) .

Q. What synthetic methodologies are commonly employed for constructing the tetrahydro-2H-pyran core with (3R,4R) stereochemistry?

  • Key steps include:

  • Stereoselective cyclization : Use of chiral auxiliaries or asymmetric catalysis to establish the (3R,4R) configuration.
  • Protection/deprotection strategies : For example, tert-butyldimethylsilyl (TBS) protection of hydroxy groups during coupling reactions .
  • Coupling reactions : Amide bond formation between the pyran-carboxamide and quinolinylmethoxybenzoyl groups, often using EDCI/HOBt or NHS/EDCI in anhydrous dichloromethane .
    • Purification typically involves column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry, functional group integration, and absence of impurities. For example, the hydroxy proton typically appears as a broad singlet at δ 8–10 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or APCI-MS to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for this compound, particularly when comparing in vitro and in vivo results?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro potency and in vivo efficacy .
  • Target engagement studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry with suspected targets .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may alter observed activity .

Q. How does the (3R,4R) stereochemistry impact target specificity, and what methods validate stereochemical integrity during synthesis?

  • The (3R,4R) configuration creates a distinct spatial arrangement, potentially enhancing selectivity for chiral binding pockets (e.g., proteases or GPCRs).
  • Validation methods :

  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
  • Chiral HPLC : Compare retention times with enantiomeric standards .
  • Optical rotation : Measure specific rotation ([α]D) against literature values .

Q. What are the limitations of current synthetic protocols for this compound, and how can reaction yields or scalability be improved?

  • Limitations :

  • Low yields (<40%) in stereoselective steps due to competing side reactions.
  • Scalability issues with hazardous reagents (e.g., P4S10 for thioamide formation) .
    • Optimization strategies :
  • Flow chemistry : Improve heat and mass transfer for exothermic reactions.
  • Catalyst screening : Explore Pd-catalyzed reductive cyclizations or enzyme-mediated asymmetric synthesis .
  • Alternative solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .

Q. How do structural analogs (e.g., thioamide derivatives or pyran ring modifications) compare in terms of biological activity and stability?

  • Thioamide analogs : Replace the carboxamide with a thioamide (C=S) to enhance metabolic stability and metal-binding affinity. Evidence shows thioamide derivatives of similar compounds exhibit 10-fold higher potency against anthrax lethal factor .
  • Pyran ring modifications :

  • Hexahydro-azepine substitution : Increases conformational flexibility, potentially improving binding to larger active sites .
  • Fluorine incorporation : Enhances membrane permeability and oxidative stability .

Methodological Considerations

  • Data Contradiction Analysis : When biological assays conflict, perform dose-response curves across multiple cell lines or animal models to rule out off-target effects .
  • Stability Testing : Evaluate compound stability under varying pH (1–10), temperature (4–37°C), and light exposure to identify degradation pathways .

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